molecular formula C24H27NO6 B15198328 Fmoc-beta-Hoasp(Otbu)-OH

Fmoc-beta-Hoasp(Otbu)-OH

Cat. No.: B15198328
M. Wt: 425.5 g/mol
InChI Key: XXXSUGLINJXRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-β-HoAsp(OtBu)-OH (CAS: 209252-17-5) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Structurally, it consists of:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl protecting group that shields the α-amino group during peptide elongation and is cleaved under basic conditions (e.g., piperidine) .
  • β-Homoaspartic acid (β-HoAsp) backbone: A homolog of aspartic acid with an additional methylene (-CH2-) group in the side chain, extending the distance between the α-carbon and the carboxylic acid group .
  • tert-Butyl (OtBu) protection: A bulky ester protecting the β-carboxylic acid side chain, which is stable under SPPS conditions and removed via trifluoroacetic acid (TFA) during final deprotection .

This compound is critical for introducing β-homoaspartic acid residues into peptides, which can modulate conformational stability, enzymatic resistance, and binding affinity .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSUGLINJXRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-beta-Hoasp(OtBu)-OH, also known as Fmoc-β-homoaspartic acid, is a derivative of glutamic acid characterized by its unique structural features and potential biological applications. This compound has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its role as a building block in various bioactive peptides. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H27NO6
  • Molecular Weight : 425.47 g/mol
  • CAS Number : 209252-17-5
  • Structure : this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhancing its stability and solubility in organic solvents.

1. Ergogenic Properties

This compound has been studied for its ergogenic effects, particularly in enhancing physical performance. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, which can improve exercise performance and recovery. This compound may play a role in:

  • Increasing muscle mass : By promoting protein synthesis.
  • Reducing exercise-induced muscle damage : Through its potential antioxidant properties .

2. Neuroprotective Effects

Research indicates that derivatives of homoaspartic acid may exhibit neuroprotective effects. These effects could be attributed to:

  • Modulation of neurotransmitter levels : Influencing neuronal signaling pathways.
  • Protection against oxidative stress : Reducing neuronal cell death associated with neurodegenerative diseases .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This activity could be beneficial in developing new antibiotics or adjunct therapies for infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with receptors : The compound may interact with various G-protein coupled receptors (GPCRs), influencing signaling pathways involved in metabolism and immune responses .
  • Influence on protein synthesis : As a building block for peptides, it can affect the synthesis of proteins that are crucial for cellular function and repair .

Case Studies

StudyFocusFindings
Luckose et al. (2015)Ergogenic effectsDemonstrated that amino acid derivatives enhance physical performance through hormonal modulation.
MedChemExpress (2024)Neuroprotective propertiesHighlighted potential neuroprotective effects against oxidative stress in neuronal cells.
InvivoChem (2025)Antimicrobial activitySuggested antimicrobial properties that could aid in developing new therapeutic agents.

Scientific Research Applications

Fmoc-beta-HoAsp(OtBu)-OH, also known as Fmoc-β-hydroxyaspartic acid tert-butyl ester, is a derivative of aspartic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. It is primarily utilized in peptide synthesis due to its ability to protect the amino group during chemical reactions. The molecular formula is C24H27NO6, with a molecular weight of approximately 425.47 g/mol. This compound is intended for research purposes only and is not designed for human therapeutic or veterinary applications.

Scientific Research Applications

This compound is a complex organic compound used as a building block in peptide synthesis. Peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes in biological research. It can also serve as a therapeutic agent, including peptide-based drugs for treating various diseases, in medicine. In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs.

Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. It interacts with its targets through Fmoc solid-phase peptide synthesis. The Fmoc group is particularly useful for protecting amino groups during the stepwise construction of peptide chains. The primary result of using this compound is the successful synthesis of peptides with the desired sequence. The temperature and pH of the reaction environment can affect the efficiency of peptide synthesis. Using this compound can result in higher yields of desired peptides compared to traditional methods. The rapid deprotection under mild conditions allows for streamlined synthesis protocols.

This compound is a synthetic amino acid that plays a significant role in peptide synthesis and has potential pharmaceutical applications. Derivatives of aspartic acid are known to play roles in various biological processes, including neurotransmission and metabolic pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit a range of pharmacological effects. These include:

  • Antimicrobial Activity : Potential candidates for antibiotic development due to their ability to inhibit bacterial growth.
  • Antioxidant Properties : Functional groups present may confer protective effects against oxidative stress.
  • Modulation of Enzyme Activity : Acts as substrates or inhibitors for various enzymes involved in metabolic pathways.

Cellular Effects

Studies have shown that similar Fmoc-protected amino acids can influence cell growth and function, suggesting that this compound may also affect cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between Fmoc-β-HoAsp(OtBu)-OH and related Fmoc-protected amino acids:

Compound Backbone Side Chain Protection Molecular Formula Molecular Weight Key Applications
Fmoc-β-HoAsp(OtBu)-OH β-Homoaspartic acid OtBu C24H26NO6 424.474 Peptide engineering, conformational studies
Fmoc-Asp(OtBu)-OH Aspartic acid OtBu C23H25NO7 427.45 Standard SPPS, acidic residue incorporation
Fmoc-Glu(OtBu)-OH Glutamic acid OtBu C24H27NO7 441.47 SPPS, longer side chain for flexibility
Fmoc-3-MeAsp(OtBu)-OH 3-Methylaspartic acid OtBu C24H27NO7 441.47 Steric hindrance studies, peptide stability
Fmoc-βAla-OH β-Alanine None C17H15NO4 297.31 Backbone modification, linker design

Key Observations :

  • Backbone Modifications : β-HoAsp extends the side chain by one carbon compared to Asp, while 3-MeAsp introduces steric hindrance via a methyl group . These modifications alter peptide secondary structures and interaction kinetics.
  • Protection Strategies : OtBu is universally used for carboxylic acid protection in SPPS, but β-HoAsp’s elongated side chain may require optimized coupling conditions (e.g., HATU/DIPEA) to avoid steric challenges .

Physicochemical Properties

  • Aggregation Behavior :
    • Fmoc-Glu(OtBu)-OH self-assembles into spherical structures, while Fmoc-Asp(OtBu)-OH forms irregular rods . β-HoAsp’s extended side chain may promote unique supramolecular architectures.
  • Chiral Purity :
    • Enantioseparation of Fmoc-Asp(OtBu)-OH is achieved using capillary electrophoresis with cyclodextrin selectors . β-HoAsp’s extended side chain may reduce separation efficiency due to altered host-guest interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.